molecular formula C25H27ClN6O2 B5776158 8-(4-benzyl-1-piperazinyl)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(4-benzyl-1-piperazinyl)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5776158
M. Wt: 479.0 g/mol
InChI Key: NPLGEOLUGKVOOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of purine derivatives, including compounds similar to the one , involves multiple steps, typically starting from basic purine scaffolds and introducing various substituents at strategic positions. The specific synthesis routes can vary based on the desired substituents and the starting materials. However, detailed synthesis pathways for this exact compound are not provided in the available literature. Still, similar compounds often employ techniques like alkylation, amine substitution, and halogenation (Karczmarzyk et al., 1995).

Molecular Structure Analysis

The molecular structure of purine derivatives features a fused ring system with various substituents affecting its geometry and electronic properties. For example, the purine system can be planar and show typical conformations based on the attached groups, such as gauche-trans-gauche-gauche or trans-gauche-trans conformations. The piperazine ring, commonly found in these molecules, often adopts a chair conformation. The molecular geometry, including bond lengths and angles, significantly influences the compound's biological activity and interaction with biological targets (Z. Karczmarzyk et al., 1995).

properties

IUPAC Name

8-(4-benzylpiperazin-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN6O2/c1-28-22-21(23(33)29(2)25(28)34)32(17-19-10-6-7-11-20(19)26)24(27-22)31-14-12-30(13-15-31)16-18-8-4-3-5-9-18/h3-11H,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLGEOLUGKVOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Benzylpiperazin-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

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